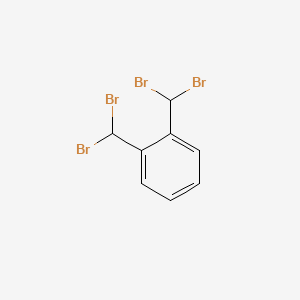

1,2-Bis(dibromomethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38607. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAOKZKISWEZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022255 | |

| Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13209-15-9 | |

| Record name | α,α,α′,α′-Tetrabromo-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(dibromomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(dibromomethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-bis(dibromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α',α'-tetrabromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(DIBROMOMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WG2H68VX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-bis(dibromomethyl)benzene from o-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-o-xylene, from o-xylene. This compound is a valuable intermediate in organic synthesis, serving as a precursor for various larger, more complex molecules.[1][2] This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the effective preparation of this versatile reagent.

Introduction

This compound is a halogenated organic compound derived from o-xylene.[1] Its structure, featuring two dibromomethyl groups on adjacent positions of a benzene ring, makes it a highly reactive bifunctional alkylating agent.[1] This reactivity is harnessed in a variety of synthetic applications, including the formation of carbo- and heterocyclic compounds, macrocycles, and as a source for the reactive intermediate o-quinodimethane in Diels-Alder reactions.[3] The synthesis is most commonly achieved through a free-radical bromination of the methyl groups of o-xylene.[1]

Synthetic Methodologies

The primary route for the synthesis of this compound involves the free-radical substitution of the benzylic hydrogens of o-xylene with bromine. This can be accomplished using elemental bromine under photochemical or thermal initiation, or with N-bromosuccinimide (NBS) in the presence of a radical initiator.

Free-Radical Bromination with Elemental Bromine

This classic method utilizes elemental bromine (Br₂) and a radical initiator, typically UV light (photochemical initiation), to achieve the desired tetrabromination.[1][4]

Reaction Scheme:

C₆H₄(CH₃)₂ + 4 Br₂ → C₆H₄(CHBr₂)₂ + 4 HBr[4]

Bromination with N-Bromosuccinimide (NBS)

An alternative and often preferred method employs N-bromosuccinimide (NBS) as the brominating agent. This reagent is a convenient source of bromine radicals and can offer milder reaction conditions and improved selectivity. The reaction is typically initiated with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or by light.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its properties.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆Br₄ | [4][6] |

| Molecular Weight | 421.75 g/mol | [4][7][8] |

| Appearance | Off-white to light yellow crystalline solid | [1][3][4] |

| Melting Point | 114-116 °C | [4][8][9] |

| Yield (Elemental Bromine Method) | ~50% | [9] |

| Yield (NBS Method for a related compound) | Up to 93% | [5] |

| CAS Number | 13209-15-9 | [4][6][7] |

Experimental Protocols

Protocol for Synthesis using Elemental Bromine

This protocol is adapted from established literature procedures.[9]

Materials:

-

o-Xylene (0.2 mole)

-

Elemental Bromine (0.82 mole), dried with concentrated H₂SO₄

-

Carbon Tetrachloride (CCl₄), dry

-

Ice-water

-

Aqueous Sodium Bicarbonate solution, ice-cold

-

Magnesium Sulfate (MgSO₄)

-

Chloroform

Equipment:

-

Two-necked flask

-

Reflux condenser

-

Dropping funnel

-

500-watt photolamp

-

Heating mantle

-

Apparatus for gas absorption (for HBr)

Procedure:

-

In the two-necked flask, dissolve 0.2 mole of o-xylene in a five-fold volume of dry carbon tetrachloride.

-

Equip the flask with a reflux condenser and a dropping funnel. The tip of the dropping funnel should extend below the surface of the liquid.

-

Heat the mixture to a boil.

-

Irradiate the flask with the 500-watt photolamp.

-

Slowly add 0.82 mole of dried elemental bromine dropwise from the dropping funnel. The rate of addition should be controlled such that the refluxing carbon tetrachloride remains nearly colorless. This addition can take 2-10 hours.[9]

-

The evolved hydrogen bromide (HBr) gas should be directed through the top of the condenser to a gas trap containing water.

-

After the addition is complete, turn off the photolamp and allow the reaction mixture to cool to room temperature.

-

Wash the cooled solution rapidly with ice-water, followed by ice-cold aqueous sodium bicarbonate solution, and then again with ice-water.

-

Dry the organic layer with magnesium sulfate.

-

Remove the carbon tetrachloride by vacuum evaporation.

-

Purify the resulting crude product by crystallization from chloroform to yield this compound.[9] The expected yield is approximately 50%, with a melting point of 114-116 °C.[9]

General Protocol for Synthesis using N-Bromosuccinimide (NBS)

This is a general procedure based on the use of NBS for benzylic bromination.[3][5]

Materials:

-

o-Xylene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or a UV lamp

-

Acetonitrile (CH₃CN) or Carbon Tetrachloride (CCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvent for recrystallization (e.g., petroleum ether-ether mixture) or silica gel for column chromatography

Procedure:

-

To a solution of o-xylene in acetonitrile or carbon tetrachloride at room temperature, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Stir the reaction mixture. The reaction can be initiated by heating to reflux or by irradiation with a UV lamp.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[3]

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.[3]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[3]

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by recrystallization or silica gel column chromatography to obtain the final product.[3]

Visualizations

Reaction Pathway

Caption: Free-radical bromination of o-xylene to this compound.

Experimental Workflow: Elemental Bromine Method```dot

References

- 1. Page loading... [guidechem.com]

- 2. ALPHA,ALPHA,ALPHA',ALPHA'-TETRABROMO-O-XYLENE | 13209-15-9 [chemicalbook.com]

- 3. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]

- 4. Tetrabromo-o-xylene - Wikipedia [en.wikipedia.org]

- 5. 4-broMo-1,2-bis(broMoMethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C8H6Br4 | CID 83234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. α,α,α′,α′-テトラブロモ-o-キシレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

In-Depth Technical Guide on the Spectroscopic Data for α,α,α',α'-Tetrabromo-o-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for α,α,α',α'-tetrabromo-o-xylene (CAS No: 13209-15-9). Due to the limited availability of public domain, experimentally-derived spectra for this specific compound, this document presents a combination of known physical properties, detailed synthetic protocols, generalized experimental methodologies for spectroscopic analysis, and predicted spectroscopic data based on the compound's structure. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are working with or synthesizing this and related compounds.

Introduction

α,α,α',α'-Tetrabromo-o-xylene, also known as 1,2-bis(dibromomethyl)benzene, is a halogenated aromatic compound. Its structure, featuring two dibromomethyl groups on adjacent positions of a benzene ring, makes it a versatile reagent and building block in organic synthesis. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide outlines the expected spectroscopic features and provides the necessary protocols for its analysis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13209-15-9 | [1] |

| Molecular Formula | C₈H₆Br₄ | [1] |

| Molecular Weight | 421.75 g/mol | [1] |

| Appearance | Off-white to grey crystalline powder | |

| Melting Point | 114-116 °C | [2] |

| IUPAC Name | This compound | [1] |

Synthesis of α,α,α',α'-Tetrabromo-o-xylene

A common method for the synthesis of α,α,α',α'-tetrabromo-o-xylene is the free-radical bromination of o-xylene. The following protocol is adapted from established literature procedures.[3]

Experimental Protocol

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The top of the condenser is connected to a gas trap to neutralize the evolving hydrogen bromide gas. A high-intensity lamp (e.g., a 300-watt tungsten lamp) is positioned close to the flask to initiate and sustain the radical chain reaction.

-

Reagents: o-Xylene is dissolved in a suitable inert solvent, such as carbon tetrachloride (CCl₄), and heated to reflux.

-

Bromination: Elemental bromine (Br₂), dried over concentrated sulfuric acid, is added dropwise to the refluxing solution. The addition rate is carefully controlled to maintain a steady reaction and avoid an accumulation of unreacted bromine. The reaction mixture is irradiated with the lamp throughout the addition process.

-

Reaction Monitoring: The reaction is monitored by observing the color of the refluxing solvent; the disappearance of the bromine color indicates its consumption. The reaction typically proceeds for several hours.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solution is then washed sequentially with water, a dilute aqueous solution of a reducing agent (like sodium bisulfite) to remove any remaining bromine, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as chloroform or ethanol, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 1,2-bis(dibromomethyl)benzene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-bis(dibromomethyl)benzene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the experimental protocols for the synthesis and NMR analysis of the title compound, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₈H₆Br₄. Its structure, featuring two dibromomethyl groups on adjacent positions of a benzene ring, makes it a valuable intermediate in organic synthesis. Accurate structural characterization is crucial for its application in further chemical transformations. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within a molecule. This guide focuses on the ¹H and ¹³C NMR spectra of this compound, offering a detailed analysis of the chemical shifts and signal multiplicities.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is available and involves the bromination of o-xylene. The procedure is summarized below.

Materials:

-

o-xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or a UV lamp as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable solvent

Procedure: A solution of o-xylene in carbon tetrachloride is treated with N-bromosuccinimide and a catalytic amount of a radical initiator. The reaction mixture is heated to reflux or irradiated with a UV lamp to facilitate the benzylic bromination. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then evaporated under reduced pressure, and the crude product is purified by recrystallization, typically from a solvent like ethanol or chloroform, to yield this compound as a crystalline solid.

NMR Sample Preparation and Data Acquisition

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used, with a relaxation delay of 1-5 seconds between pulses.

-

¹³C NMR Spectroscopy: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

NMR Data and Interpretation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The spectra were referenced to TMS in CDCl₃.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.69 | Broad Singlet | 2H | H-3, H-6 |

| 7.39 | Multiplet (AA'XX') | 2H | H-4, H-5 |

| 7.16 | Broad Singlet | 2H | CHBr₂ |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound shows three distinct regions of signals.

-

Aromatic Protons (H-3, H-6): The two protons adjacent to the dibromomethyl groups (H-3 and H-6) appear as a broad singlet at approximately 7.69 ppm. The broadness of the signal can be attributed to several factors, including quadrupole broadening from the nearby bromine atoms and potential conformational effects of the dibromomethyl groups.

-

Aromatic Protons (H-4, H-5): The two protons further away from the dibromomethyl groups (H-4 and H-5) give rise to a complex multiplet at around 7.39 ppm. This pattern is characteristic of a second-order AA'XX' spin system, which arises from the magnetic non-equivalence of these protons.

-

Methine Protons (CHBr₂): The two methine protons of the dibromomethyl groups are chemically equivalent and appear as a broad singlet at approximately 7.16 ppm. The significant downfield shift is due to the strong deshielding effect of the two attached bromine atoms. The broadness is likely due to quadrupole broadening from the bromine nuclei.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 137.7 | C-1, C-2 |

| 130.1 | C-4, C-5 |

| 129.6 | C-3, C-6 |

| 36.5 | CHBr₂ |

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule.

-

Quaternary Carbons (C-1, C-2): The signal at 137.7 ppm is assigned to the two quaternary carbon atoms of the benzene ring that are bonded to the dibromomethyl groups. These carbons are the most deshielded of the aromatic carbons due to the direct attachment of the electron-withdrawing dibromomethyl substituents.

-

Aromatic CH Carbons (C-4, C-5): The signal at 130.1 ppm is attributed to the two aromatic methine carbons furthest from the substituents (C-4 and C-5).

-

Aromatic CH Carbons (C-3, C-6): The signal at 129.6 ppm corresponds to the two aromatic methine carbons adjacent to the quaternary carbons (C-3 and C-6).

-

Methine Carbon (CHBr₂): The upfield signal at 36.5 ppm is assigned to the two equivalent methine carbons of the dibromomethyl groups. The attachment to two bromine atoms causes a significant downfield shift compared to a typical sp³-hybridized carbon.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis of this compound.

Conclusion

This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations offer a clear understanding of the structural features of this important synthetic intermediate. The provided experimental protocols serve as a valuable resource for researchers working with this compound. The combination of tabulated data, detailed interpretation, and visual diagrams makes this guide a comprehensive reference for the NMR characterization of this compound.

mass spectrometry of 1,2-bis(dibromomethyl)benzene

An In-depth Technical Guide to the Mass Spectrometry of 1,2-bis(dibromomethyl)benzene

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of complex molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for determining the molecular weight and fragmentation pattern of chemical compounds, thereby providing critical insights into their structure. This guide focuses on the mass spectrometric analysis of this compound, a highly brominated aromatic compound.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon with the chemical formula C8H6Br4.[1] Its structure consists of a benzene ring substituted with two adjacent dibromomethyl (-CHBr2) groups. The presence of four bromine atoms and the benzylic C-Br bonds significantly influences its behavior in mass spectrometry, leading to characteristic fragmentation patterns and isotopic distributions. This compound and its isomers are valuable in synthetic organic chemistry, often used as precursors for various larger molecules and materials.

Molecular Properties

A summary of the key molecular properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C8H6Br4 |

| Molecular Weight | 421.75 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene[1] |

| CAS Number | 13209-15-9[1] |

| Appearance | Light brown crystalline solid |

Mass Spectrometry Analysis

Electron Ionization (EI) is a commonly employed technique for the analysis of relatively stable, volatile organic compounds like this compound. In a typical EI-MS procedure, the sample is bombarded with high-energy electrons (usually 70 eV), causing the molecule to ionize and form a molecular ion (M+•), which then undergoes fragmentation.

Isotopic Pattern

A defining feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. Consequently, any fragment containing 'n' bromine atoms will appear as a cluster of 'n+1' peaks, with intensities following a binomial distribution. For the molecular ion of this compound (containing four bromine atoms), a characteristic five-peak cluster (M+, M+2, M+4, M+6, M+8) would be expected, with relative intensities of approximately 1:4:6:4:1.

Fragmentation Pathway

The fragmentation of this compound is primarily dictated by the cleavage of the relatively weak benzylic carbon-bromine bonds.

-

Initial Fragmentation: The most facile fragmentation step is the loss of a single bromine radical (•Br) from the molecular ion to form the [M-Br]+ cation. This is a common fragmentation pathway for halogenated compounds.[2]

-

Secondary Fragmentation: The [M-Br]+ ion can undergo further fragmentation. A common subsequent step is the loss of a molecule of hydrogen bromide (HBr).

-

Further Fragmentation: Successive losses of bromine radicals and HBr molecules will lead to a cascade of fragment ions. The loss of the dibromomethyl side chain is also possible.

-

Formation of Stable Ions: In the mass spectrometry of alkylbenzenes, the formation of the highly stable tropylium cation (C7H7+) at m/z 91 is a very common and often results in the base peak.[3] However, due to the extensive bromination in this compound, fragments retaining bromine atoms are also prominent.

The logical fragmentation pathway can be visualized as follows:

Caption: Fragmentation pathway of this compound.

Mass Spectrum Data

The principal ions expected in the 70 eV electron ionization mass spectrum of this compound are summarized in the table below. The m/z values correspond to the most abundant isotope in each cluster. The NIST Mass Spectrometry Data Center contains spectral data for this compound.[1]

| m/z (Most Abundant Isotope) | Proposed Ion Structure | Relative Intensity | Notes |

| 418, 420, 422, 424, 426 | [C8H6Br4]+• | Low | Molecular ion cluster |

| 339, 341, 343, 345 | [C8H6Br3]+ | High | Loss of one Br atom |

| 260, 262, 264 | [C8H5Br2]+ | High | Loss of Br and HBr |

| 181, 183 | [C8H5Br]+ | Medium | Loss of Br and HBr, then another Br |

| 102 | [C8H6]+ | Medium | Loss of all Br atoms |

Experimental Protocols

Acquiring a high-quality mass spectrum of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[4] A generalized protocol is provided below.

Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

GC-MS Instrumentation and Parameters

-

System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL of the sample solution in splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

-

The workflow for this experimental setup is illustrated below.

Caption: General workflow for GC-MS analysis.

Conclusion

The is characterized by distinct isotopic clusters and a predictable fragmentation pattern dominated by the sequential loss of bromine atoms and hydrogen bromide. The inherent stability of the aromatic ring coupled with the lability of the C-Br bonds provides a clear pathway for structural confirmation. The protocols and data presented herein offer a comprehensive guide for researchers utilizing mass spectrometry to analyze this and similar halogenated aromatic compounds, which are crucial intermediates in various fields of chemical and pharmaceutical development.

References

Technical Guide: Physical Properties of 1,2-bis(dibromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 1,2-bis(dibromomethyl)benzene. The information is intended to support research and development activities where this compound is of interest.

Core Physical Properties

This compound is a tetrabrominated derivative of o-xylene.[1] Its fundamental physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H6Br4 | [2] |

| Molecular Weight | 421.75 g/mol | [2] |

| CAS Number | 13209-15-9 | [2][3] |

| Appearance | Off-white solid | [1] |

| Melting Point | 115-116 °C | [1] |

Distinguishing from a Related Compound

It is critical to distinguish this compound from the similarly named 1,2-bis(bromomethyl)benzene . The latter is a dibrominated compound with different physical properties. For clarity, the properties of this related compound are provided in the table below.

| Property | Value | Source |

| Molecular Formula | C8H8Br2 | [4][5][6] |

| Molecular Weight | 263.96 g/mol | [4][6] |

| CAS Number | 91-13-4 | [4][5][6][7] |

| Appearance | White to light cream crystals or crystalline powder | [4] |

| Melting Point | 91-94 °C | [4][8] |

| Boiling Point | 140 °C at 20 mmHg | [4][8] |

| Density | 1.96 g/mL at 25 °C | [4][8] |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in petroleum ether. It hydrolyzes in water. | [9][10] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the photochemical bromination of o-xylene.[1]

Materials:

-

o-xylene

-

Elemental bromine (dried with concentrated sulfuric acid)

-

Dry carbon tetrachloride

Procedure:

-

Dissolve 0.2 mole of o-xylene in a five-fold amount of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel. The dropping funnel should dip into the liquid.

-

Heat the mixture to boiling.

-

Add 0.82 mole of dried elemental bromine dropwise. The rate of addition should be controlled to ensure the carbon tetrachloride dripping from the reflux condenser remains nearly colorless.

-

Irradiate the mixture with a 500-watt photolamp throughout the bromine addition. This reaction typically takes 2-10 hours.

-

The evolved hydrogen bromide gas is directed through the reflux condenser to a water trap.

-

After the reaction is complete, stop the irradiation and cool the solution.

-

Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Dry the organic layer with magnesium sulfate.

-

Evaporate the carbon tetrachloride under vacuum.

-

Purify the resulting residue by crystallization from chloroform. This process yields this compound with a reported melting point of 114-116 °C.[11]

Visualized Logical Relationship

The following diagram illustrates the synthetic pathway from o-xylene to this compound, highlighting the intermediate formation of 1,2-bis(bromomethyl)benzene.

Caption: Synthetic pathway of brominated o-xylenes.

References

- 1. Tetrabromo-o-xylene - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H6Br4 | CID 83234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 13209-15-9 [matrix-fine-chemicals.com]

- 4. Cas 91-13-4,1,2-Bis(bromomethyl)benzene | lookchem [lookchem.com]

- 5. Benzene, 1,2-bis(bromomethyl)- [webbook.nist.gov]

- 6. 1,2-BIS(BROMOMETHYL)BENZENE | CAS 91-13-4 [matrix-fine-chemicals.com]

- 7. 91-13-4 Cas No. | 1,2-Bis(bromomethyl)benzene | Apollo [store.apolloscientific.co.uk]

- 8. 1,2-Bis(bromomethyl)benzene CAS#: 91-13-4 [amp.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

CAS number 13209-15-9 properties and hazards

An In-depth Technical Guide to α,α,α′,α′-Tetrabromo-o-xylene (CAS No. 13209-15-9)

For Researchers and Chemical Synthesis Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hazards associated with α,α,α′,α′-Tetrabromo-o-xylene (CAS No. 13209-15-9). This document is intended for researchers, scientists, and professionals in chemical synthesis and materials science. While the compound is a valuable intermediate in organic synthesis, particularly for polymers and as a precursor to other chemicals, it is crucial to note that there is no documented evidence of its application in drug development or specific biological signaling pathways. Its primary relevance to life sciences is in the context of its toxicological properties as a hazardous material.

Chemical and Physical Properties

α,α,α′,α′-Tetrabromo-o-xylene, also known as 1,2-Bis(dibromomethyl)benzene, is a halogenated aromatic hydrocarbon.[1] It is a solid at room temperature, appearing as an off-white to grey crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 13209-15-9 | [3] |

| Molecular Formula | C₈H₆Br₄ | [3] |

| Molecular Weight | 421.75 g/mol | [3] |

| Melting Point | 114-116 °C | [4] |

| Appearance | Off-white to grey crystalline powder | [2] |

| Solubility | Insoluble in water | [5] |

| Storage Temperature | Store below +30°C | [5] |

| InChI Key | LNAOKZKISWEZNY-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC=C(C(=C1)C(Br)Br)C(Br)Br | [3] |

Synthesis and Reactions

Synthesis of α,α,α′,α′-Tetrabromo-o-xylene

The primary method for synthesizing α,α,α′,α′-Tetrabromo-o-xylene is through the photochemical bromination of o-xylene.[3]

Experimental Protocol: Synthesis of α,α,α′,α′-Tetrabromo-o-xylene

Materials:

-

o-xylene

-

Bromine

-

Chloroform

-

Norit (activated carbon)

Equipment:

-

2-liter three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Ultraviolet lamp (e.g., 275-watt sun lamp)

-

Heating mantle

-

Büchner funnel

Procedure:

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 212 g (2.0 moles) of o-xylene.

-

Position an ultraviolet lamp approximately 1 cm from the flask to ensure maximum light exposure.

-

Heat the o-xylene to 120°C using a heating mantle while stirring.

-

Slowly add 700 g (4.4 moles) of bromine from the dropping funnel. The rate of addition should be controlled so that the bromine color dissipates as it is added.

-

After the addition is complete, continue to heat and stir the mixture for an additional 30 minutes.

-

Allow the reaction mixture to cool. The crude, dark, solid tetrabromide will crystallize.

-

Dissolve the crude product in 2 liters of hot chloroform.

-

Add 100 g of Norit to the chloroform solution and filter the mixture using slight suction.

-

Repeat the Norit treatment to decolorize the solution.

-

Concentrate the resulting tan-colored filtrate to 250-300 ml by distillation under reduced pressure.

-

Chill the concentrated solution to 0°C to induce crystallization.

-

Collect the solid product on a cold Büchner funnel and wash with a small amount of cold chloroform.

-

A second crop of crystals can be obtained by further concentrating the filtrate.

-

The final yield of α,α,α′,α′-Tetrabromo-o-xylene is typically in the range of 74–80%, with a melting point of 115–116°C.[7]

References

- 1. alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | 13209-15-9 | TCI AMERICA [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tetrabromo-o-xylene - Wikipedia [en.wikipedia.org]

- 4. α,α,α′,α′-四溴邻二甲苯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. ALPHA,ALPHA,ALPHA',ALPHA'-TETRABROMO-O-XYLENE | 13209-15-9 [chemicalbook.com]

- 6. ALPHA,ALPHA,ALPHA',ALPHA'-TETRABROMO-O-XYLENE(13209-15-9) 1H NMR [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

solubility of 1,2-bis(dibromomethyl)benzene in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,2-bis(dibromomethyl)benzene (CAS No. 13209-15-9), also known as α,α,α′,α′-Tetrabromo-o-xylene.[1][2] Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on qualitative solubility information derived from experimental procedures and provides detailed protocols for determining solubility in a laboratory setting.

Compound Overview

This compound is a heavily brominated aromatic compound with the chemical formula C₈H₆Br₄.[2][3] It is a solid at room temperature, typically appearing as a white to light brown crystalline powder, with a melting point in the range of 114-118 °C.[4][5][6] Its structure, featuring a non-polar benzene core and four bromine atoms, is a key determinant of its solubility profile.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Formula | Type | Observed Solubility | Citation |

| Water | H₂O | Highly Polar Protic | Insoluble | [4][7][8] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble; Used for Recrystallization |

Note: The solubility in chloroform is inferred from its use as a recrystallization solvent, indicating that the compound is soluble in the hot solvent and sparingly soluble at lower temperatures.

Experimental Protocols

Given the absence of comprehensive published data, researchers will likely need to determine the solubility of this compound experimentally for their specific applications. The following protocols provide methodologies for qualitative and quantitative assessment.

Protocol for Qualitative Solubility Screening

This method allows for a rapid assessment of solubility in various solvents.

-

Preparation : Dispense approximately 10-20 mg of this compound into a series of small, dry test tubes or vials.

-

Solvent Addition : To each tube, add 1 mL of a different test solvent (e.g., hexane, toluene, dichloromethane, chloroform, acetone, ethanol, methanol).

-

Agitation : Vigorously agitate each mixture for 60 seconds at a controlled, ambient temperature (e.g., 25 °C). A vortex mixer is recommended for consistency.

-

Observation : Allow the mixtures to stand for at least one minute to let any undissolved solid settle. Visually inspect each tube against a contrasting background.

-

Classification :

-

Soluble : No solid particles are visible. The solution is clear.

-

Partially Soluble : Some solid has clearly dissolved, but undissolved particles remain.

-

Insoluble : The solid appears virtually unchanged.

-

Protocol for Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

This protocol provides a reliable method for determining the precise solubility of the compound in a given solvent at a specific temperature.

-

Establish Thermal Equilibrium : Place the chosen solvent in a sealed container within a temperature-controlled water bath or incubator. Allow it to equilibrate to the desired experimental temperature (e.g., 25 °C).

-

Prepare Supersaturated Mixture : Add an excess amount of this compound to a flask containing the temperature-equilibrated solvent. An excess is critical to ensure a saturated solution is formed.

-

Equilibration : Seal the flask and place it in the temperature-controlled environment on a shaker or stir plate. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours, permitting the excess solid to settle.

-

Sample Extraction : Carefully withdraw a known volume (e.g., 5.00 mL) of the clear, supernatant liquid using a volumetric pipette fitted with a filter tip (e.g., a small piece of cotton or a syringe filter) to prevent transfer of any solid particles.

-

Solvent Evaporation : Transfer the filtered aliquot to a pre-weighed, dry vial or flask. Carefully remove the solvent under reduced pressure using a rotary evaporator or by evaporation in a fume hood followed by drying in a vacuum oven.

-

Mass Determination : Once the solvent is completely removed, weigh the vial containing the dry solute residue.

-

Calculation : Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of Residue (g)) / (Volume of Aliquot (L))

-

Visualizations

The following diagrams illustrate the logical framework for solubility and a typical experimental workflow.

Caption: Structural features influencing the solubility of this compound.

Caption: Workflow for the gravimetric shake-flask method to determine solubility.

References

- 1. Tetrabromo-o-xylene - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. chem.ws [chem.ws]

- 4. 13209-15-9 CAS MSDS (ALPHA,ALPHA,ALPHA',ALPHA'-TETRABROMO-O-XYLENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | 13209-15-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. α,α,α′,α′-テトラブロモ-o-キシレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. ALPHA,ALPHA,ALPHA',ALPHA'-TETRABROMO-O-XYLENE CAS#: 13209-15-9 [m.chemicalbook.com]

Crystal Structure of 1,2-bis(dibromomethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,2-bis(dibromomethyl)benzene, a key organobromine compound. The following sections detail the experimental protocols for its synthesis and crystal structure determination, present comprehensive crystallographic data, and illustrate the experimental workflow.

Introduction

This compound (C8H6Br4) is an aromatic compound containing two dibromomethyl groups on adjacent carbons of a benzene ring. Its structure is of interest to researchers in synthetic chemistry and materials science due to the potential for further functionalization of the reactive C-Br bonds. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for predicting its reactivity, physical properties, and potential applications in areas such as ligand design and organic electronics. This guide summarizes the definitive crystallographic analysis of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the free-radical bromination of o-xylene.

Materials:

-

o-xylene (0.2 mole)

-

Dry carbon tetrachloride

-

Elemental bromine (0.82 mole), dried with concentrated sulfuric acid

-

Ice-water

-

Ice-cold aqueous sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

A solution of o-xylene in a five-fold amount of dry carbon tetrachloride is prepared in a two-necked flask equipped with a reflux condenser and a dropping funnel.

-

The flask is heated to boiling, and the reaction mixture is irradiated with a 500-watt photolamp.

-

Elemental bromine is added dropwise. The rate of addition is controlled to ensure the carbon tetrachloride dripping from the condenser remains nearly colorless.

-

The reaction is typically allowed to proceed for 2-10 hours. The evolved hydrogen bromide gas is neutralized.

-

After the reaction is complete, the irradiation is stopped, and the solution is cooled.

-

The cooled solution is washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

The organic layer is dried over magnesium sulfate.

-

The carbon tetrachloride is removed by evaporation in vacuo.

-

The resulting residue is purified by crystallization from chloroform to yield this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound.

Data Collection and Refinement: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature of 193 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data

The crystal structure of this compound has been determined and the data deposited in the Cambridge Structural Database (CSD) with deposition number 861727.[1] The key crystallographic parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C8H6Br4 |

| Formula weight | 421.75 |

| Temperature | 193 K |

| Wavelength | (Mo Kα) |

| Crystal system | Tetragonal |

| Space group | P43212 |

| Unit cell dimensions | |

| a (Å) | 6.8288 (8) |

| b (Å) | 6.8288 (8) |

| c (Å) | 31.988 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1491.7 (5) |

| Z | 4 |

| Calculated density (Mg/m³) | |

| R-factor (gt) | 0.0540 |

| wR-factor (ref) | 0.1479 |

Table 1: Crystal data and structure refinement for this compound.[2]

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| C-Br | 1.942(5) | Br-C-Br | 108.7(4) |

| C-C (aro) | ~1.39 | C-C-C (aro) | ~120 |

| C-C (exo) | ~1.51 |

Table 2: Selected interatomic distances and angles for this compound. Aromatic C-C bond lengths and angles are typical for a benzene ring. The C-C exocyclic bond is a typical single bond length.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination and analysis of its crystal structure.

References

An In-depth Technical Guide on the Thermal Stability of 1,2-Bis(dibromomethyl)benzene

This technical guide provides a comprehensive overview of the thermal stability of 1,2-bis(dibromomethyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data on this specific molecule, this document synthesizes information from analogous compounds and established principles of thermal analysis to predict its behavior.

Introduction to this compound

This compound, also known as α,α,α',α'-tetrabromo-o-xylene, is a halogenated aromatic hydrocarbon. Its structure, featuring a benzene ring with two adjacent dibromomethyl substituents, makes it a reactive intermediate in organic synthesis. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly in drug development where reaction conditions are often meticulously controlled. Thermal decomposition can lead to the formation of hazardous byproducts and affect the purity and yield of desired products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Br₄ | [1] |

| Molecular Weight | 421.75 g/mol | [1] |

| Appearance | Light brown crystalline solid | [1] |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | Decomposes | N/A |

| Solubility | Soluble in chloroform | [2] |

Thermal Decomposition Profile

The primary point of instability in the this compound molecule is expected to be the carbon-bromine (C-Br) bonds in the dibromomethyl groups. Upon heating, these bonds are likely to undergo homolytic cleavage, initiating a radical chain reaction.

Expected Decomposition Products:

Based on the pyrolysis of analogous compounds, the thermal decomposition of this compound is anticipated to yield a complex mixture of products, including:

-

Hydrogen Bromide (HBr): A common byproduct of the thermal degradation of brominated organic compounds.[3]

-

Brominated Aromatic Compounds: Including partially debrominated derivatives of the parent molecule and other brominated benzenes and phenols.[4]

-

Polycyclic Aromatic Hydrocarbons (PAHs): Formed through secondary reactions of the initial decomposition fragments at elevated temperatures.

Experimental Protocols for Thermal Stability Analysis

To definitively determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following are detailed, generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).[5]

-

Experimental Conditions:

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at different temperature ranges.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[3] Using a sealed pan is crucial to contain any volatile decomposition products.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.[7]

-

-

Data Acquisition: Record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).

-

Determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).

-

Proposed Thermal Decomposition Pathway

While the precise reaction mechanism for the thermal decomposition of this compound requires experimental elucidation, a plausible initial pathway can be proposed based on the chemistry of benzyl halides. The process is likely initiated by the homolytic cleavage of a C-Br bond, which is the weakest bond in the molecule.

Caption: Proposed initial steps in the thermal decomposition pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound based on the analysis of analogous compounds and established analytical techniques. The primary anticipated mode of thermal decomposition is through the cleavage of the C-Br bonds, leading to the formation of hydrogen bromide and a variety of brominated and polycyclic aromatic compounds. For a definitive assessment of its thermal properties, experimental investigation using TGA and DSC is essential. The detailed protocols provided herein offer a robust starting point for such studies, which are critical for ensuring the safe and effective use of this compound in research and development.

References

- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 2. Benzene, 1,2-bis(bromomethyl)- [webbook.nist.gov]

- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Conformational Landscape of 1,2-bis(dibromomethyl)benzene: A Theoretical and Crystallographic Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the three-dimensional structure of 1,2-bis(dibromomethyl)benzene, a key aromatic building block in synthetic and medicinal chemistry. By integrating experimental crystallographic data with a detailed protocol for theoretical calculations, this document offers a thorough understanding of the molecule's conformational preferences and structural parameters. This information is crucial for researchers engaged in the rational design of novel therapeutics and functional materials.

Molecular Structure and Conformation: Insights from X-ray Crystallography

The definitive solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction. The key structural parameters, including bond lengths, bond angles, and torsion angles, are summarized in the tables below. This experimental data serves as a crucial benchmark for the validation of theoretical models.

Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.385 |

| C1 | C6 | 1.389 |

| C1 | C7 | 1.518 |

| C2 | C3 | 1.381 |

| C2 | C8 | 1.521 |

| C3 | C4 | 1.380 |

| C4 | C5 | 1.379 |

| C5 | C6 | 1.384 |

| C7 | Br1 | 1.956 |

| C7 | Br2 | 1.961 |

| C8 | Br3 | 1.959 |

| C8 | Br4 | 1.963 |

Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C6 | 119.8 |

| C2 | C1 | C7 | 121.1 |

| C6 | C1 | C7 | 119.1 |

| C1 | C2 | C3 | 120.3 |

| C1 | C2 | C8 | 120.7 |

| C3 | C2 | C8 | 119.0 |

| Br1 | C7 | Br2 | 110.2 |

| C1 | C7 | Br1 | 111.5 |

| C1 | C7 | Br2 | 111.9 |

| Br3 | C8 | Br4 | 110.1 |

| C2 | C8 | Br3 | 111.7 |

| C2 | C8 | Br4 | 111.4 |

Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C6 | C1 | C2 | C3 | 0.4 |

| C7 | C1 | C2 | C8 | -3.8 |

| C1 | C2 | C8 | Br3 | 65.8 |

| C1 | C2 | C8 | Br4 | -172.9 |

| C2 | C1 | C7 | Br1 | -70.1 |

| C2 | C1 | C7 | Br2 | 168.7 |

Theoretical Calculations: A Methodological Workflow

While a dedicated theoretical study on the conformational analysis of this compound is not currently available in the literature, a standard and robust computational protocol can be outlined. Density Functional Theory (DFT) is the method of choice for such investigations, providing a good balance between accuracy and computational cost.

Computational Protocol

A typical theoretical investigation would involve the following steps:

-

Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify various possible low-energy conformers. This is particularly important due to the rotational freedom of the two dibromomethyl groups.

-

Geometry Optimization: Each identified conformer is then subjected to full geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).

-

Relative Energy Calculation: The relative energies of the different conformers are calculated, including ZPVE corrections, to determine the most stable conformer and the energy differences between them.

-

Rotational Barrier Analysis: To understand the dynamics of conformational changes, a relaxed potential energy surface scan can be performed by systematically rotating one of the dibromomethyl groups around the C-C bond and calculating the energy at each step. This allows for the determination of the rotational energy barriers between different conformers.

The following diagram illustrates the logical workflow for a combined experimental and theoretical structural analysis of this compound.

Experimental Protocols

The experimental data presented in this guide is based on the crystallographic study of this compound. The general protocol for such an analysis is as follows:

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to achieve the best possible agreement with the experimental data.

Conclusion

This technical guide provides a detailed overview of the structural characteristics of this compound, supported by experimental crystallographic data. While a specific theoretical study on this molecule is yet to be published, the outlined computational workflow provides a robust framework for future in-silico investigations. The combined application of experimental and theoretical methods is paramount for a comprehensive understanding of the structure-property relationships of this important chemical entity, thereby facilitating its application in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols for 1,2-bis(dibromomethyl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-bis(dibromomethyl)benzene is a versatile reagent in organic synthesis, primarily utilized as a stable precursor for the in situ generation of the highly reactive intermediate, α,α'-dibromo-ortho-xylylene. This reactive diene readily participates in Diels-Alder [4+2] cycloaddition reactions with various dienophiles to construct polycyclic aromatic hydrocarbons (PAHs) and other complex carbocyclic and heterocyclic frameworks. Additionally, its benzylic bromide moieties can undergo nucleophilic substitution reactions, such as in Kumada coupling, and reactions with dinucleophiles to form various cyclic structures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Introduction

This compound, also known as α,α,α',α'-tetrabromo-o-xylene, is a white to off-white crystalline solid. Its synthetic utility stems from its ability to generate α,α'-dibromo-o-xylylene upon treatment with a reducing agent, typically sodium iodide. This intermediate is not stable and is therefore generated in situ for immediate reaction. The subsequent cycloaddition provides a powerful tool for the annulation of benzene rings onto various substrates, forming substituted naphthalene and anthracene derivatives, which are common motifs in pharmaceuticals and materials science.

Beyond its role in cycloadditions, this compound serves as a precursor for the synthesis of isothioureas, which are known inhibitors of human nitric oxide synthases, and as a key intermediate in the synthesis of tridentate carbene ligands for the development of metal-based drugs.

Key Applications and Mechanisms

The primary application of this compound is in the construction of polycyclic aromatic systems via a Diels-Alder reaction pathway. The general mechanism involves two key steps:

-

In situ generation of α,α'-dibromo-o-xylylene: this compound is treated with a reducing agent, most commonly sodium iodide, which facilitates a debromination to form the reactive diene.

-

Diels-Alder Cycloaddition: The generated diene is immediately trapped by a dienophile present in the reaction mixture to form a cycloadduct. Subsequent elimination of HBr or other rearomatization steps leads to the final polycyclic aromatic product.

This pathway provides a convergent and efficient route to complex aromatic structures that might otherwise be challenging to synthesize.

Experimental Protocols

Preparation of this compound

This protocol describes the synthesis of the title compound from o-xylene.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| o-Xylene | 106.17 | 21.2 g | 0.2 |

| Bromine | 159.81 | 131.0 g (42.0 mL) | 0.82 |

| Carbon Tetrachloride | 153.82 | ~250 mL | - |

Procedure: [1]

-

In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 mol of o-xylene in approximately five times its volume of dry carbon tetrachloride.[1]

-

Heat the mixture to boiling.

-

Using a 500-watt photolamp to irradiate the flask, add 0.82 mol of bromine dropwise. The rate of addition should be controlled to ensure the solution remains nearly colorless.[1]

-

The reaction time is typically between 2 and 10 hours.[1]

-

After the reaction is complete, stop the irradiation and allow the solution to cool.

-

Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Dry the organic layer with magnesium sulfate and evaporate the solvent in vacuo.

-

Purify the residue by crystallization from chloroform to yield this compound.

Quantitative Data:

| Product | Yield | Melting Point (°C) |

| This compound | ~50% | 114-116 |

Synthesis of Polycyclic Aromatic Hydrocarbons via Diels-Alder Reaction

This protocol outlines the general procedure for the synthesis of a substituted naphthalene derivative.

Reaction Workflow:

Figure 2: General workflow for PAH synthesis.

Materials (Example for N-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboximide):

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 421.75 | 1.0 g | 2.37 mmol |

| N-phenylmaleimide | 173.17 | 0.41 g | 2.37 mmol |

| Sodium Iodide | 149.89 | 0.71 g | 4.74 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

-

To a solution of this compound and N-phenylmaleimide in DMF, add sodium iodide.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Product | Yield |

| N-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboximide | 70-85% |

Kumada Cross-Coupling for the Synthesis of Mono-alkylated Products

This protocol describes a nickel-catalyzed cross-coupling reaction to synthesize a mono-alkylated product.

Reaction Scheme:

Figure 3: Kumada coupling of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 421.75 | 1.0 g | 2.37 mmol |

| n-Hexylmagnesium bromide (2.0 M in THF) | - | 1.3 mL | 2.61 mmol |

| [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) | 541.04 | 0.064 g | 0.12 mmol |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 20 mL | - |

Procedure: [2]

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound and the nickel-phosphine catalyst in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Representative):

| Product | Yield |

| 1-(bromomethyl)-2-hexylbenzene | 75-85% |

Safety and Handling

This compound is a corrosive and lachrymatory compound. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly polycyclic aromatic hydrocarbons. The protocols provided herein offer a starting point for researchers to explore its synthetic potential. Careful handling and adherence to safety precautions are essential when working with this compound.

References

Application Notes and Protocols: Reactions of 1,2-bis(dibromomethyl)benzene with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes on the reactivity of 1,2-bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-o-xylene, with various nucleophiles. The primary focus is on its role as a precursor to the highly reactive intermediate, α,α'-dibromo-o-xylylene (an o-quinodimethane derivative), which serves as a versatile diene in cycloaddition reactions. Detailed experimental protocols for the synthesis of the starting material and its subsequent reactions are provided, along with quantitative data and visual diagrams of key reaction pathways.

Introduction

This compound is an organobromine compound prepared by the photochemical bromination of o-xylene.[1][2] Its primary utility in synthetic chemistry stems from its ability to generate reactive intermediates upon treatment with specific reagents. The reaction of this compound with nucleophilic reagents is a cornerstone of this chemistry, leading to the formation of o-quinodimethanes. These intermediates are not typically isolated but are generated in situ and trapped, most commonly through Diels-Alder cycloaddition reactions, providing a pathway to complex polycyclic aromatic systems like acenes and substituted naphthalenes.[1]

This note details the reaction of this compound with sodium iodide to generate α,α'-dibromo-o-xylylene and its subsequent trapping. It also explores reactions with other nucleophiles and provides standardized protocols for these synthetic transformations.

Synthesis of this compound

The starting material can be synthesized via the free-radical bromination of o-xylene.

Experimental Protocol: Photochemical Bromination of o-Xylene

-

Dissolve o-xylene (0.2 mole) in dry carbon tetrachloride (approximately 5 times the volume of o-xylene) in a two-necked flask equipped with a reflux condenser and a dropping funnel.[2]

-

Heat the mixture to reflux.[2]

-

While irradiating the flask with a 500-watt photolamp, add elemental bromine (0.82 mole) dropwise. Ensure the dropping funnel tip is below the liquid surface.[2]

-

Control the rate of bromine addition to keep the refluxing solvent nearly colorless. The reaction typically takes 2-10 hours.[2]

-

After the addition is complete, stop the irradiation and allow the solution to cool.

-

Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.[2]

-

Dry the organic layer with magnesium sulfate and evaporate the solvent in vacuo.[2]

-

Purify the resulting solid residue by recrystallization from chloroform.[2]

| Reactant | Moles | Reagent | Moles | Solvent | Yield (%) | Melting Point (°C) |

| o-Xylene | 0.2 | Bromine | 0.82 | CCl₄ | ~50 | 114-116 |

Reaction with Sodium Iodide: Generation of o-Quinodimethane

The most significant reaction of this compound is its debromination with sodium iodide (NaI) in a suitable solvent like acetone or DMF. This reaction does not result in a simple substitution but rather an elimination, which generates the highly reactive α,α'-dibromo-o-xylylene intermediate.[1] This species is a potent diene for cycloaddition reactions.

In the absence of a suitable trapping agent, the intermediate can undergo electrocyclization to form α,α'-dibromobenzocyclobutane.[1]

Reaction Pathways & Trapping

The generated α,α'-dibromo-o-xylylene is immediately trapped in situ with an electron-deficient dienophile (e.g., N-phenylmaleimide, dimethyl fumarate) via a [4+2] Diels-Alder cycloaddition to yield substituted naphthalene derivatives.[1][3] This method provides a reliable route to annulated aromatic systems.

Experimental Protocol: Generation and Trapping of α,α'-dibromo-o-xylylene

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and a suitable dienophile (e.g., N-phenylmaleimide, 1.2 mmol) in anhydrous DMF (15 mL).

-

Add sodium iodide (2.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct.

| Nucleophile | Reagent | Dienophile | Product Type | Yield (%) |

| Iodide | NaI | N-Phenylmaleimide | Naphthalene derivative | >80 (Typical) |

| Iodide | NaI | Dimethyl Fumarate | Naphthalene derivative | High (Typical) |

| Iodide | NaI | (None) | α,α'-Dibromobenzocyclobutane | Variable |

Reactions with Other Nucleophiles

While the reaction with sodium iodide is the most prominent, this compound can react with other nucleophiles, typically via substitution pathways, although the geminal dibromo groups introduce complexity.

Nucleophilic Substitution

Strong nucleophiles can substitute the bromine atoms. For instance, related compounds like 1,2-bis(bromomethyl)benzene undergo efficient substitution. The reaction of 1,2-bis(bromomethyl)benzene with sodium azide, followed by a copper-catalyzed cycloaddition with an alkyne, yields bis(1,2,3-triazole) derivatives in a one-pot process.[4] A similar substitution on this compound would be expected to yield a tetrasubstituted product.

Hydrolysis to o-Phthalaldehyde